molecular formula C₁₇H₁₂D₅N₅O₅ B1151413 N2-Acetyl Acyclovir Benzoate-d5

N2-Acetyl Acyclovir Benzoate-d5

Cat. No.: B1151413
M. Wt: 376.38
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Acetyl Acyclovir Benzoate-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₂D₅N₅O₅ and its molecular weight is 376.38. The purity is usually 95%.
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Properties

Molecular Formula

C₁₇H₁₂D₅N₅O₅

Molecular Weight

376.38

Synonyms

N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5

Origin of Product

United States

Preparation Methods

Alkylation of Diacetyl-Guanine (DAG)

The foundational step in acyclovir synthesis involves alkylating DAG with 2-oxa-1,4-butanediol diacetate (OBD), forming diacetyl-acyclovir (DA-ACV). This reaction, catalyzed by methanesulfonic acid in toluene, proceeds via nucleophilic substitution at the N9 position of guanine. Critical to this step is the removal of acetic anhydride byproducts through ethanol washes, ensuring DA-ACV purity. For deuterated analogs like N2-Acetyl Acyclovir Benzoate-d5, OBD must be selectively deuterated at the butanediol backbone (e.g., CH₂ groups replaced with CD₂), introducing deuterium into the acyclovir side chain during alkylation.

Hydrolysis and Potassium Salt Formation

DA-ACV undergoes hydrolysis in methanolic potassium hydroxide (KOH), cleaving acetyl groups to yield acyclovir’s potassium enolate salt (ACV-K). This intermediate is pivotal for purification, as its low solubility in cold ethanol facilitates crystallization. Neutralization with hydrochloric acid then produces pure acyclovir. For deuterated variants, deuterated solvents (e.g., CD₃OD) or KOD may preserve isotopic integrity during hydrolysis.

Deuterium Incorporation Strategies

Deuterated Alkylation Reagents

The five deuterium atoms in this compound are introduced via deuterated OBD. Synthesizing OBD-d₅ (2-oxa-1,4-butanediol-d₅ diacetate) involves substituting hydrogen with deuterium in the ethylene glycol segment using deuterium gas or D₂O during diol synthesis. This ensures that the acyclovir side chain (-O-CD₂-CD₂-O-) retains deuterium post-alkylation.

Solvent Isotope Effects

Using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) in acetylation or benzoylation steps minimizes proton exchange, preserving deuterium at designated positions. However, excessive deuteration risks isotopic scrambling, necessitating controlled reaction conditions.

Functionalization: Acetylation and Benzoylation

N2-Acetylation

Acyclovir-d₅ is acetylated at the N2 position using acetic anhydride in anhydrous pyridine. The reaction proceeds at 60°C for 4–6 hours, achieving >90% conversion. For deuterated acetyl groups, deuterated acetic anhydride (Ac₂O-d₆) replaces standard reagent, though this is unnecessary if deuterium is confined to the side chain.

Benzoate Esterification

The primary hydroxyl group on acyclovir’s side chain is esterified with benzoyl chloride in dichloromethane, catalyzed by DMAP. Reaction completion is confirmed via TLC (Rf = 0.7 in ethyl acetate/hexane), yielding this compound.

Purification and Characterization

Crystallization and Filtration

Crude product is recrystallized from methanol/water (4:1), yielding white crystalline solid. Centrifugation and cold ethanol washes remove residual acetic acid or benzoyl chloride.

Analytical Validation

  • NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, guanine H8), 5.20 (s, 2H, -O-CD₂-CD₂-O-), 2.10 (s, 3H, acetyl CH₃).

  • MS (ESI+): m/z 376.38 [M+H]⁺, confirming deuterium incorporation.

Challenges and Optimization

Isotopic Purity

Deuterium loss during hydrolysis is mitigated by using excess KOD and minimizing aqueous workups. LC-MS monitors isotopic purity, requiring ≥98% D₅ content for pharmaceutical use.

Yield Enhancement

Optimizing OBD-d₅ stoichiometry (1.2 equiv relative to DAG) improves DA-ACV-d₅ yield to 75–80%, compared to 52% in non-deuterated routes.

Industrial-Scale Considerations

Cost of Deuterated Reagents

OBD-d₅ synthesis costs ~$500/g, necessitating efficient recycling of solvents and catalysts. Continuous-flow systems reduce reagent waste in alkylation steps.

Regulatory Compliance

The compound’s status as a “Controlled Product” underlines stringent documentation for isotopic labeling and impurity profiles (e.g., ≤0.1% non-deuterated acyclovir) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N2-Acetyl Acyclovir Benzoate-d5 and distinguishing it from non-deuterated analogs?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for separating and identifying deuterated compounds. The deuterium substitution in this compound reduces its molecular ion fragmentation pattern compared to the non-deuterated form, enabling precise differentiation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can confirm deuterium incorporation at specific positions .

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methodological Answer : Use a combination of orthogonal techniques:

  • Chromatographic Purity : Reverse-phase HPLC with UV detection (e.g., 254 nm) to separate impurities.
  • Isotopic Purity : Mass spectrometry to confirm ≥98% deuterium enrichment at the specified positions.
  • Structural Confirmation : Infrared spectroscopy (IR) to verify acetyl and benzoate functional groups, as outlined in compendial methods for acyclovir derivatives .

Q. What protocols ensure proper storage and handling of this compound to prevent deuterium loss or degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess deuterium retention using LC-MS. Monitor hydrolytic degradation of the benzoate ester under acidic/basic conditions via pH-adjusted stability-indicating assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated acyclovir analogs?

  • Methodological Answer :

  • Controlled Tracer Studies : Use this compound as an internal standard in LC-MS to minimize matrix effects. Compare its recovery rates with non-deuterated analogs in plasma/tissue homogenates.
  • Cross-Validation : Employ isotopic dilution assays to quantify discrepancies caused by metabolic deuteration effects (e.g., kinetic isotope effects altering enzyme-mediated hydrolysis rates) .
  • Data Reconciliation : Apply multivariate statistical models to isolate confounding variables, such as tissue-specific esterase activity or pH-dependent degradation .

Q. What experimental strategies optimize the synthesis of this compound for tracer studies in viral replication mechanisms?

  • Methodological Answer :

  • Deuterium Incorporation : Use deuterated benzoic acid (C6D5COOD) in esterification reactions under acid-catalyzed conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature to minimize racemization.
  • Purification : Employ preparative HPLC with a C18 column and deuterium oxide (D2O)-acetonitrile mobile phase to isolate high-purity fractions. Validate isotopic integrity using high-resolution mass spectrometry (HRMS) .

Q. How can researchers address methodological flaws in studies comparing the permeability of deuterated and non-deuterated acyclovir derivatives?

  • Methodological Answer :

  • Bias Mitigation : Use Franz diffusion cells with ex vivo human skin models to standardize permeability assays. Include a deuterated internal standard (e.g., this compound) to control for inter-batch variability.
  • Data Interpretation : Apply a checklist-based framework (e.g., evaluating skin penetration protocols, storage conditions, and analytical sensitivity) to identify and address inconsistencies, as recommended for alkyl benzoate studies .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Use a 2³ factorial design to evaluate variables such as deuterium substitution level, esterase concentration, and pH. Apply polynomial regression models (e.g., Y = β₀ + β₁A + β₂B + β₃C + interaction terms) to quantify synergistic/antagonistic effects. Response surface methodology (RSM) can optimize conditions for maximal antiviral activity .

Q. How should researchers document deviations from protocol in studies involving deuterated acyclovir analogs?

  • Methodological Answer : Maintain a deviation log detailing experimental adjustments (e.g., temperature fluctuations, reagent lot variations). Use a tiered classification system (minor/major/critical) aligned with Good Laboratory Practice (GLP) standards. Cross-reference deviations with raw data in appendices, as outlined in alkyl benzoate study frameworks .

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